3-Chloro-5-methylthio-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-methylthio-1,2,4-thiadiazole is a chemical compound with the molecular formula C3H3ClN2S2 . It is a versatile scaffold widely studied in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methylthio-1,2,4-thiadiazole consists of one sulfur and two nitrogen atoms . The compound has a molecular weight of 166.7 g/mol . The IUPAC name for this compound is 3-chloro-5-methylsulfanyl-1,2,4-thiadiazole .Physical And Chemical Properties Analysis
3-Chloro-5-methylthio-1,2,4-thiadiazole has a molecular weight of 166.7 g/mol and a topological polar surface area of 79.3 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives, including 3-Chloro-5-methylthio-1,2,4-thiadiazole, have been studied for their potential as anticancer agents . These compounds have shown promise in disrupting processes related to DNA replication, which allows them to inhibit the replication of cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are known for their wide range of therapeutic activities, including antimicrobial properties . This makes 3-Chloro-5-methylthio-1,2,4-thiadiazole a potential candidate for the development of new antimicrobial drugs .
Antifungal Activity
1,3,4-Thiadiazole derivatives have also been reported to possess antifungal properties . This suggests that 3-Chloro-5-methylthio-1,2,4-thiadiazole could be used in the development of antifungal medications .
Antidepressant Activity
Research has shown that some 1,3,4-thiadiazole derivatives can act as antidepressants . This opens up the possibility of 3-Chloro-5-methylthio-1,2,4-thiadiazole being used in the treatment of depression .
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives have been found to possess anticonvulsant properties . This suggests that 3-Chloro-5-methylthio-1,2,4-thiadiazole could potentially be used in the treatment of conditions such as epilepsy .
Use in Solar Cells
3-Amino-5-methylthio-1H-1,2,4-triazole, a compound similar to 3-Chloro-5-methylthio-1,2,4-thiadiazole, has been used as an efficient electrolyte additive in dye-sensitized solar cells . This suggests that 3-Chloro-5-methylthio-1,2,4-thiadiazole could potentially have similar applications .
Use in Dye Synthesis
3-Amino-5-methylthio-1H-1,2,4-triazole has been used in the synthesis of heterocyclic disperse azo dyes . This indicates that 3-Chloro-5-methylthio-1,2,4-thiadiazole could potentially be used in similar chemical syntheses .
Anti-inflammatory Activity
1,3,4-Thiadiazole derivatives have been reported to possess anti-inflammatory properties . This suggests that 3-Chloro-5-methylthio-1,2,4-thiadiazole could potentially be used in the treatment of inflammatory conditions .
Mechanism of Action
Mode of Action
It is known that the 1,3,4-thiadiazole scaffold, to which this compound belongs, can have antimicrobial activity . The nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Biochemical Pathways
Compounds with a similar structure have been shown to interact with various biochemical pathways, influencing cellular processes such as cell growth and division .
Result of Action
Compounds with a similar structure have been shown to exhibit cytotoxic activity, indicating that they may have the potential to kill cells .
properties
IUPAC Name |
3-chloro-5-methylsulfanyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCVFIBEIGHQTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375680 | |
Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methylthio-1,2,4-thiadiazole | |
CAS RN |
10191-90-9 | |
Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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